3-benzoyl-3-benzyl-1H-quinoline-2,4-dione
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Overview
Description
3-Benzoyl-3-benzyl-1H-quinoline-2,4-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core with benzoyl and benzyl substituents, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-3-benzyl-1H-quinoline-2,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-aminoquinoline-2,4-dione derivatives with benzoyl chloride and benzyl bromide in the presence of a base such as triethylamine can yield the desired compound . The reaction typically requires refluxing in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance the efficiency of the synthesis process . These methods not only reduce reaction times but also minimize the use of hazardous solvents, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-3-benzyl-1H-quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl and benzyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-2,4-dione derivatives with oxidized substituents.
Reduction: Formation of reduced quinoline derivatives with hydrogenated substituents.
Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the benzoyl or benzyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-benzoyl-3-benzyl-1H-quinoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific biological target.
Comparison with Similar Compounds
Similar Compounds
3-Benzoyl-1H-quinoline-2,4-dione: Lacks the benzyl group, which may affect its biological activity and chemical properties.
3-Benzyl-1H-quinoline-2,4-dione:
Quinoline-2,4-dione: The parent compound without any substituents, serving as a basic scaffold for further modifications.
Uniqueness
3-Benzoyl-3-benzyl-1H-quinoline-2,4-dione is unique due to the presence of both benzoyl and benzyl groups, which can enhance its biological activity and chemical reactivity. These substituents can influence the compound’s ability to interact with molecular targets, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
70611-42-6 |
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Molecular Formula |
C23H17NO3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-benzoyl-3-benzyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C23H17NO3/c25-20(17-11-5-2-6-12-17)23(15-16-9-3-1-4-10-16)21(26)18-13-7-8-14-19(18)24-22(23)27/h1-14H,15H2,(H,24,27) |
InChI Key |
FNTAZXXMBNVKBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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